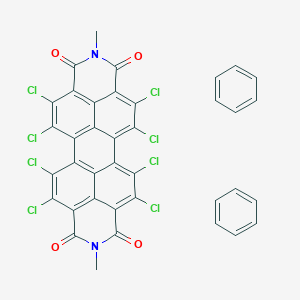

Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide), commonly known as OCP, is a synthetic organic compound that belongs to the family of chlorinated polycyclic aromatic hydrocarbons (CPAHs). OCP is a highly toxic and persistent environmental pollutant that has been widely used as a pesticide and insecticide in agriculture and public health programs. OCP is known to cause a variety of adverse health effects in humans and animals, including cancer, reproductive and developmental disorders, and immune system dysfunction.

Wirkmechanismus

The mechanism of action of OCP is not fully understood. OCP is believed to exert its toxic effects through a variety of mechanisms, including oxidative stress, DNA damage, and disruption of cellular signaling pathways. OCP has been shown to induce the production of reactive oxygen species (ROS) and to deplete antioxidant defenses in cells. OCP can also form adducts with DNA and proteins, leading to mutations and dysfunction. OCP has been shown to interfere with the function of several enzymes and receptors, including cytochrome P450, aryl hydrocarbon receptor, and estrogen receptor.

Biochemische Und Physiologische Effekte

OCP exposure has been associated with a variety of biochemical and physiological effects in humans and animals. OCP is known to cause cancer, reproductive and developmental disorders, and immune system dysfunction. OCP exposure has been shown to affect the levels of several hormones, including testosterone, estrogen, and thyroid hormones. OCP exposure has also been linked to neurological disorders, such as Parkinson's disease and Alzheimer's disease. OCP exposure can affect the function of several organs, including the liver, kidney, and spleen.

Vorteile Und Einschränkungen Für Laborexperimente

OCP has several advantages and limitations for lab experiments. OCP is a highly toxic and persistent compound that can be used to study the toxicological and environmental properties of Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide). OCP can be used to study the mechanisms of oxidative stress, DNA damage, and disruption of cellular signaling pathways. OCP can also be used to study the effects of endocrine disruptors on hormone signaling and gene expression. However, OCP has several limitations, including its high toxicity, persistence, and potential for bioaccumulation. OCP is also difficult to handle and requires specialized equipment and procedures.

Zukünftige Richtungen

There are several future directions for research on OCP. One area of research is the development of new methods for the detection and quantification of OCP in environmental and biological samples. Another area of research is the identification of new biomarkers for OCP exposure and toxicity. Biomarkers can be used to monitor OCP exposure and to assess the effectiveness of interventions. Another area of research is the development of new treatments for OCP toxicity. This can include the development of new drugs, antioxidants, and other protective agents. Finally, there is a need for more research on the environmental fate and transport of OCP. This can include the study of the biodegradation, bioaccumulation, and transformation of OCP in different environmental compartments.

Synthesemethoden

OCP is synthesized by the chlorination of perylene-3,4,9,10-tetracarboxylic dianhydride in the presence of dimethylamine. The reaction proceeds under mild conditions and yields OCP as a yellow crystalline solid. The purity and yield of OCP can be improved by recrystallization and chromatographic purification.

Wissenschaftliche Forschungsanwendungen

OCP has been extensively studied for its toxicological and environmental properties. OCP is a persistent organic pollutant that can accumulate in the environment and biomagnify through the food chain. OCP has been detected in air, water, soil, sediment, and biota in various parts of the world. OCP exposure can occur through inhalation, ingestion, and dermal contact. OCP has been shown to cause a variety of adverse health effects in humans and animals, including cancer, reproductive and developmental disorders, and immune system dysfunction. OCP is also known to affect the endocrine system, disrupt hormone signaling, and alter gene expression.

Eigenschaften

CAS-Nummer |

128044-85-9 |

|---|---|

Produktname |

Benzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) |

Molekularformel |

C38H18Cl8N2O4 |

Molekulargewicht |

850.2 g/mol |

IUPAC-Name |

benzene;10,11,14,15,21,22,25,26-octachloro-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

InChI |

InChI=1S/C26H6Cl8N2O4.2C6H6/c1-35-23(37)11-5-3-7(15(27)19(11)31)9-4-6-13(21(33)17(9)29)25(39)36(2)26(40)14(6)22(34)18(30)10(4)8(3)16(28)20(32)12(5)24(35)38;2*1-2-4-6-5-3-1/h1-2H3;2*1-6H |

InChI-Schlüssel |

PDJNBBRRHIUCNO-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |

Kanonische SMILES |

CN1C(=O)C2=C3C4=C(C5=C6C7=C(C(=C5Cl)Cl)C(=O)N(C(=O)C7=C(C(=C6C4=C(C(=C3C1=O)Cl)Cl)Cl)Cl)C)C(=C2Cl)Cl.C1=CC=CC=C1.C1=CC=CC=C1 |

Andere CAS-Nummern |

128044-85-9 |

Synonyme |

enzene-1,2,5,6,7,8,11,12-octachloro-N, N'-dimethylperylene-3,4-9,10-bis(dicarboximide) Cl8-DMP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)